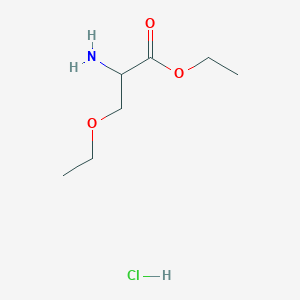

ethyl 2-amino-3-ethoxypropanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-3-ethoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLNJJJUOQPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves the reaction of ethyl 2-amino-3-ethoxypropanoate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product . The reaction conditions often include maintaining a low temperature and using an ice pack during the shipping and storage of the compound .

Industrial Production Methods

Industrial production of ethyl 2-amino-3-ethoxypropanoate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction is monitored closely to maintain the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

ethyl 2-amino-3-ethoxypropanoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

Industry: The compound is used in industrial processes for the production of various chemical products.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Structural and Molecular Data :

- Molecular Formula: C₉H₁₈ClNO₃S (as reported in ).

- Molecular Weight : 255.77 g/mol.

- CAS Number: Not explicitly provided in the evidence, but related analogs (e.g., ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride) have CAS-specific identifiers.

Comparison with Structurally Similar Compounds

(R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂.

- Molecular Weight : 229.7 g/mol.

- Structural Features: Ethyl ester with amino (-NH₂) at C2 and phenyl (-C₆H₅) at C3. The chiral (R)-configuration makes it valuable in asymmetric synthesis.

- Applications : Used as a chiral building block for pharmaceuticals (e.g., peptide analogs or enzyme inhibitors).

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride

- Molecular Formula: Likely C₇H₁₂ClNO₃ (inferred from synonyms in ).

- Structural Features: Conjugated double bond between C2 and C3, with amino (-NH₂) and ethoxy (-OCH₂CH₃) groups at C3.

- Reactivity : The α,β-unsaturated ester is reactive in Michael addition or cyclization reactions, useful for constructing heterocycles.

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃.

- Molecular Weight : ~280.15 g/mol (calculated).

- Structural Features : 4-Chlorophenyl (-C₆H₄Cl) and hydroxy (-OH) groups at C3.

- Applications: Potential use in synthesizing bioactive molecules with aryl or halogenated motifs.

Data Table: Comparative Analysis

Key Research Findings and Structural Implications

Impact of Substituents on Reactivity: Ethyl 3-amino-3-ethoxyacrylate hydrochloride’s conjugated system enables participation in cycloaddition or nucleophilic attacks, unlike the saturated backbone of this compound. Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit enhanced lipophilicity, a desirable trait in CNS-targeting drugs.

Chirality and Pharmaceutical Relevance :

- The (R)-configured phenyl variant () demonstrates the importance of stereochemistry in drug-receptor interactions.

Synthetic Utility :

- Hydrochloride salts of these esters are often preferred in solid-phase synthesis due to improved handling and stability.

Notes on Data Discrepancies

- The molecular formula of this compound (C₉H₁₈ClNO₃S) reported in includes sulfur, which is inconsistent with the compound’s name. This may reflect a structural variant (e.g., a sulfanyl-containing analog) or a data entry error. Further verification is recommended.

Actividad Biológica

Ethyl 2-amino-3-ethoxypropanoate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethoxy group. Its molecular formula is , and it is typically synthesized from ethyl chloroacetate and ammonia. The compound exhibits properties that make it suitable for various biological applications, including its role as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group may modulate the compound's overall reactivity and binding affinity, allowing it to participate in various biochemical pathways .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, studies have shown that modifications to the compound can enhance its efficacy against resistant bacterial strains.

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. In vitro studies suggest that it may act as a neurotransmitter analog, influencing metabolic pathways associated with neuronal health. This property positions it as a candidate for further research in the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

In addition to its antibacterial and neuroprotective activities, this compound has been explored for its anti-inflammatory properties. It may inhibit certain inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated various derivatives of this compound against several bacterial strains. The results indicated that specific modifications resulted in compounds with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.

- Neuroprotection : In research focused on neuroprotective agents, this compound was shown to enhance cell viability in models of oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Activity | Structural Similarity |

|---|---|---|

| Ethyl 3-amino-3-ethoxyacrylate hydrochloride | Antimicrobial | Similar amino acid structure |

| Icosapent ethyl | Cardiovascular benefits | Different functional groups |

This comparison highlights the versatility of this compound in various therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-amino-3-ethoxypropanoate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, reacting 2-amino-3-ethoxypropanoic acid with ethanol under acidic conditions (e.g., HCl gas) can yield the hydrochloride salt. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) enhances purity. Contaminants like unreacted starting materials or byproducts (e.g., diethyl esters) require monitoring via TLC or HPLC .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies should assess pH dependence (e.g., 4–7) and temperature (4°C vs. room temperature). Hydrolysis of the ester group in basic conditions (pH > 8) can degrade the compound, necessitating buffered solutions for storage. Stability is validated via UV-Vis spectroscopy or LC-MS to track degradation products .

Advanced Research Questions

Q. What computational methods are effective in optimizing the synthesis of this compound, and how can experimental data refine these models?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular dynamics simulate solvent effects. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback to optimize conditions (e.g., catalyst selection, solvent choice). Machine learning models trained on historical yield data can predict optimal parameters (e.g., 0.5 equiv. HCl, 12-hour reaction time). Experimental validation via DoE (Design of Experiments) identifies critical factors (e.g., temperature >70°C increases hydrolysis risk) .

Q. How can spectroscopic techniques differentiate stereoisomers or detect impurities in this compound?

- Methodological Answer :

- NMR : - and -NMR distinguish stereoisomers via coupling constants (e.g., J-values for adjacent protons) and chemical shifts. For example, the ethoxy group’s methyl protons resonate at δ 1.2–1.4 ppm, while the amino proton appears as a broad singlet (δ 2.5–3.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 212.12) and detects impurities (e.g., unreacted starting material).

- XRD : Single-crystal X-ray diffraction resolves absolute configuration, critical for chiral purity assessment .

Q. How do researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions or analytical methods. Systematic replication studies under controlled parameters (e.g., identical solvent, catalyst, and temperature) isolate variables. Meta-analyses of published data (e.g., comparing yields from 10 studies) can identify outliers. Advanced statistical tools (e.g., PCA) correlate spectral data with synthetic conditions to pinpoint contamination sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.